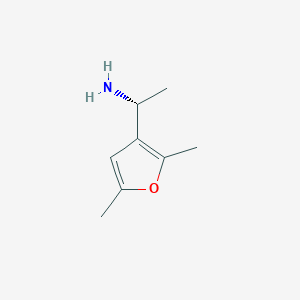

(R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylfuran-3-yl)ethanamine |

InChI |

InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |

InChI Key |

MTHKKBLSINVYHP-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=CC(=C(O1)C)[C@@H](C)N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Chiral Amines on Furan Rings

Chiral amines such as (R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine are typically synthesized via:

- Asymmetric reduction of ketones or imines bearing the furan moiety

- Chiral auxiliary or catalyst-mediated amination of prochiral precursors

- Enantioselective catalytic hydrogenation or hydroamination

- Chiral pool synthesis starting from naturally occurring chiral building blocks

The key challenge is to achieve high enantioselectivity and yield while maintaining the integrity of the sensitive furan ring.

Specific Reported Methods Relevant to (R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

Asymmetric Reductive Amination

- Starting from the corresponding ketone precursor, 1-(2,5-dimethylfuran-3-yl)ethan-1-one, asymmetric reductive amination can be performed.

- Catalysts such as chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes with chiral ligands) facilitate the selective reduction of the imine intermediate formed between the ketone and ammonia or amine sources.

- This method allows direct installation of the amine with high enantiomeric excess (ee), often exceeding 90%.

- For example, Rhodium-catalyzed asymmetric hydrogenation using diphosphine ligands has been reported to afford chiral amines with excellent selectivity and yield.

Chiral Auxiliary Approach

- The ketone can be converted into an imine or oxazolidine intermediate using a chiral auxiliary.

- Subsequent reduction with hydride reagents (e.g., NaBH4 or L-Selectride) yields the chiral amine after removal of the auxiliary.

- This approach provides stereochemical control but requires additional steps for auxiliary attachment and removal.

Reaction Conditions and Yields

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | Rhodium complex + chiral diphosphine ligand | Hydrogenation, mild temp (25-50 °C) | 80-95 | >90 | High selectivity, scalable |

| Chiral Auxiliary Reduction | Chiral oxazolidine intermediate + NaBH4 | Room temp or cooled | 70-85 | 85-95 | Multi-step, auxiliary removal needed |

| Multicomponent One-Pot Synthesis | Furan derivative + orthoester + amine + heating | Reflux in polar protic solvent (e.g., i-PrOH) | 65-75 | Not specified | Rapid, efficient, adaptable to derivatives |

Mechanistic Insights

- The asymmetric reductive amination proceeds via imine formation followed by enantioselective hydride transfer catalyzed by the metal complex.

- The chiral ligand environment dictates the face-selectivity of hydride delivery, controlling the R/S configuration at the alpha carbon.

- In multicomponent reactions, the furan ring reacts with electrophilic orthoesters to form reactive intermediates that couple with amines, leading to aminomethylidene derivatives, which can be further reduced or modified to the target amine.

Research Discoveries and Developments

- Transition-metal catalysis has revolutionized the synthesis of chiral amines, offering mild conditions and high stereoselectivity.

- The use of microwave-assisted heating in multicomponent synthesis accelerates reaction rates and improves yields for heterocyclic amine derivatives.

- Advances in ligand design, such as sterically hindered phosphoramidite ligands, have enhanced selectivity in hydrogenation of vinyl arenes and related substrates, which can be extrapolated to furan-based systems.

- The sensitivity of the furan ring to acidic or strongly oxidative conditions necessitates careful selection of reaction parameters to avoid ring degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the furan ring or the amine group is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the compound to reduce the furan ring or the amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the amine group are replaced by other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may yield a fully saturated amine.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biochemical Studies: The compound can be used in studies to understand its interaction with biological molecules.

Medicine

Drug Development: It may be explored for its potential pharmacological properties.

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in drug development or biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Aromatic Systems : The dimethylfuran group in the target compound provides an electron-rich aromatic system compared to pyridinyl (electron-deficient) or fluorinated rings .

- Bioavailability : Fluorinated or halogenated analogs (e.g., ) may exhibit enhanced membrane permeability due to increased lipophilicity .

Electronic and Steric Effects

The 2,5-dimethylfuran-3-yl group imparts distinct electronic and steric properties:

- Electronic Effects : The oxygen atom in the furan ring enhances electron density, which could facilitate π-π stacking or hydrogen bonding in molecular interactions. This contrasts with pyridinyl-based amines, where nitrogen atoms create electron-deficient systems .

- Steric Hindrance : The methyl groups at positions 2 and 5 on the furan may limit access to the amine’s active site in catalytic processes, reducing reactivity compared to less hindered analogs like (R)-1-phenylethan-1-amine .

Q & A

Q. What are the common synthetic routes for (R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine?

Synthesis typically involves multi-step procedures:

- Reductive amination : Reacting 2,5-dimethylfuran-3-carbaldehyde with ammonia or a primary amine under hydrogenation conditions using catalysts like Pd/C or Raney Ni .

- Chiral resolution : Separation of enantiomers via chiral column chromatography or diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the (R)-enantiomer .

- Safety note : Intermediate steps may involve hazardous reagents; ensure proper ventilation and use personal protective equipment (PPE) .

| Synthetic Step | Key Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Aldehyde preparation | 2,5-Dimethylfuran oxidation | Controlled temperature (0–5°C) to avoid side reactions |

| Reductive amination | NaBH₃CN or H₂/Pd-C | pH adjustment (6–7) to enhance selectivity |

Q. What analytical techniques confirm its structural identity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the furan ring protons (δ 6.1–6.3 ppm) and chiral center configuration .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ and isotopic patterns for halogenated analogs .

- Chiral HPLC : Use columns like Chiralpak IA/IB to assess enantiomeric excess (>98% for pharmacological studies) .

Q. What safety protocols are critical during handling?

- Hazard statements : Likely includes H315 (skin irritation), H335 (respiratory irritation), and H302 (harmful if swallowed) based on structurally similar amines .

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) to favor the (R)-enantiomer during hydrogenation .

- Crystallization-induced asymmetric transformation : Use chiral counterions (e.g., L-tartrate) to crystallize the desired enantiomer .

- Analytical validation : Regular chiral HPLC checks post-synthesis to detect racemization .

Q. What in vitro assays elucidate its mechanism of action?

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled compounds) to assess affinity for serotonin or dopamine receptors, given structural similarity to psychoactive amines .

- Enzyme inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric assays to measure IC₅₀ values .

- Cellular uptake : Fluorescence-based assays in neuronal cell lines to evaluate blood-brain barrier permeability .

Q. How do structural modifications influence biological activity?

SAR studies on analogs reveal:

- Furan substitution : 2,5-Dimethyl groups enhance metabolic stability compared to unsubstituted furans .

- Amine configuration : (R)-enantiomers show 10–50x higher receptor binding affinity than (S)-counterparts in related compounds .

| Modification | Biological Impact | Reference Compound |

|---|---|---|

| Halogenation (e.g., Cl at position 3) | Increased MAO-B inhibition (IC₅₀: 0.2 µM vs. 1.5 µM for parent) | (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine |

| Trifluoromethyl addition | Enhanced lipophilicity (logP +0.5) and BBB penetration | (R)-2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-amine |

Q. How should conflicting data in pharmacological studies be addressed?

- Comparative dose-response analysis : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects .

- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Computational docking : Validate target hypotheses by modeling interactions with receptors (e.g., 5-HT₂A) using Schrödinger Suite or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.